REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10]O)[C:5]=12.S(Cl)([Cl:14])=O>>[Cl:14][CH2:10][C:6]1[C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C(=CC=C2)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70-80° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with toluene
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1C=2N(C=CC1)C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |